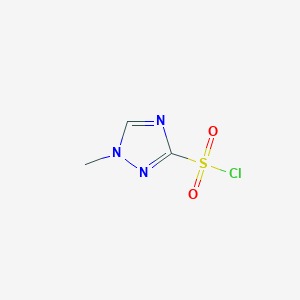
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1-Methyl-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-Methyl-1H-1,2,4-triazole+Chlorosulfonic acid→1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of target molecules. The triazole ring provides stability and enhances the compound’s overall reactivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their function.
Pathways: The compound’s derivatives can influence various biochemical pathways, depending on their specific structure and reactivity.
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group, used in different synthetic pathways and applications.
1-Methyl-1H-1,2,4-triazole-3-amine:
Uniqueness: The presence of the sulfonyl chloride group in this compound makes it particularly valuable for selective substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.
Propiedades
Fórmula molecular |
C3H4ClN3O2S |
|---|---|
Peso molecular |
181.60 g/mol |
Nombre IUPAC |
1-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3 |
Clave InChI |
SFAVWPQHWWWCNF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


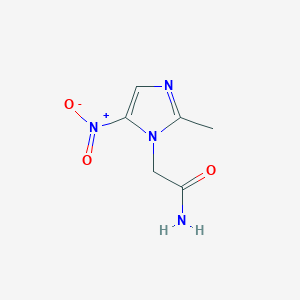
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
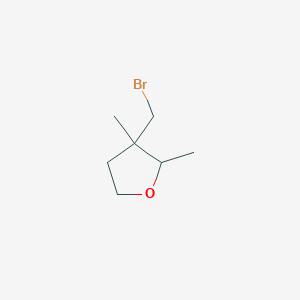
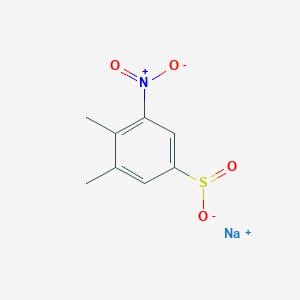

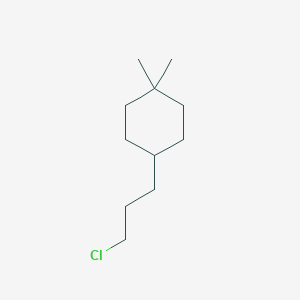


![([1-(Chloromethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13171445.png)

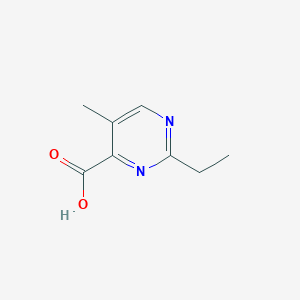


![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
